molecular formula C16H23BO4 B13352089 2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Cat. No.: B13352089
M. Wt: 290.2 g/mol
InChI Key: YORLLIQVWNZRCU-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid typically involves the following steps:

Chemical Reactions Analysis

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds . This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can be compared with other boronic esters such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and applications in multiple fields.

Properties

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

2-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C16H23BO4/c1-11(14(18)19)9-12-7-6-8-13(10-12)17-20-15(2,3)16(4,5)21-17/h6-8,10-11H,9H2,1-5H3,(H,18,19)

InChI Key

YORLLIQVWNZRCU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(C)C(=O)O

Origin of Product

United States

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